molecular formula C18H12S B14162656 1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene CAS No. 15091-34-6

1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene

Cat. No.: B14162656
CAS No.: 15091-34-6
M. Wt: 260.4 g/mol
InChI Key: KLNKZFDYZKMHSF-UHFFFAOYSA-N
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Description

1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene is a polycyclic aromatic compound that contains a thiophene ring fused with acenaphthene and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene can be synthesized through various methods, including the aryne reaction with alkynyl sulfides. This method involves the nucleophilic attack of sulfur or carbon from alkynyl sulfides on electrophilic aryne intermediates, followed by ring-closure . Another approach involves the use of o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene is unique due to its specific fusion of acenaphthene, benzene, and thiophene rings, which imparts distinct electronic and photophysical properties. This uniqueness makes it valuable for specialized applications in organic electronics and materials science.

Properties

CAS No.

15091-34-6

Molecular Formula

C18H12S

Molecular Weight

260.4 g/mol

IUPAC Name

3-thiapentacyclo[10.6.1.02,10.04,9.016,19]nonadeca-1(19),2(10),4,6,8,11,13,15-octaene

InChI

InChI=1S/C18H12S/c1-2-7-16-13(6-1)15-10-12-5-3-4-11-8-9-14(17(11)12)18(15)19-16/h1-7,10H,8-9H2

InChI Key

KLNKZFDYZKMHSF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C1=CC=CC3=CC4=C2SC5=CC=CC=C54

Origin of Product

United States

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